molecular formula C11H15ClN2O2 B2728081 3-(4-Nitrophenyl)Piperidine Hydrochloride CAS No. 19733-54-1

3-(4-Nitrophenyl)Piperidine Hydrochloride

Cat. No.: B2728081
CAS No.: 19733-54-1
M. Wt: 242.7
InChI Key: IDCGZQXKZXYDFL-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)Piperidine Hydrochloride is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and the addition of a nitrophenyl group at the third position enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including medicinal chemistry, due to its unique structural features and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)Piperidine Hydrochloride typically involves the nitration of piperidine derivatives. One common method includes the reaction of 4-nitrobenzaldehyde with piperidine under acidic conditions to form the corresponding Schiff base, which is then reduced to yield 3-(4-Nitrophenyl)Piperidine. The hydrochloride salt is formed by treating the free base with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation and nitration processes. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation step, while nitration is achieved using nitric acid and sulfuric acid mixtures under controlled temperatures .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Nitrophenyl)Piperidine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(4-Nitrophenyl)Piperidine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of piperidine-based therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the piperidine ring and the nitrophenyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(4-nitrophenyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-13(15)11-5-3-9(4-6-11)10-2-1-7-12-8-10;/h3-6,10,12H,1-2,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCGZQXKZXYDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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